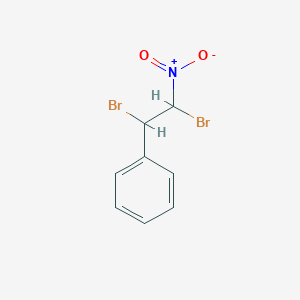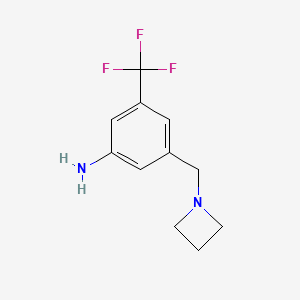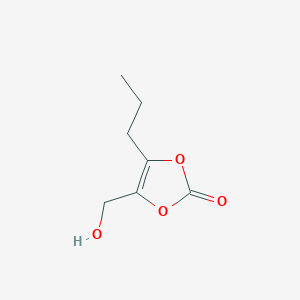
4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one is an organic compound that belongs to the class of dioxolones. This compound is characterized by a dioxolone ring substituted with a hydroxymethyl group at the 4-position and a propyl group at the 5-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of a hydroxymethyl-substituted precursor with a propyl-substituted carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the dioxolone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation or crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one involves its interaction with molecular targets and pathways within a system. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxolone ring structure may also play a role in its mechanism of action by providing a stable framework for these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: This compound also contains a hydroxymethyl group and is known for its reactivity and applications in various fields.
4-Methylimidazole: Another compound with a similar structural motif, used in different chemical and biological contexts.
Uniqueness
4-(Hydroxymethyl)-5-propyl-1,3-dioxol-2-one is unique due to its specific substitution pattern and the presence of both a hydroxymethyl group and a propyl group on the dioxolone ring
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-5-propyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C7H10O4/c1-2-3-5-6(4-8)11-7(9)10-5/h8H,2-4H2,1H3 |
Clé InChI |
VILWMTKMIYCWPA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(OC(=O)O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


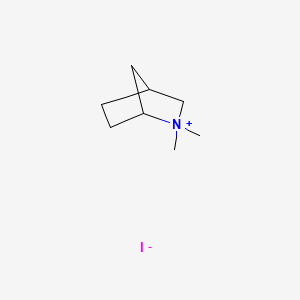
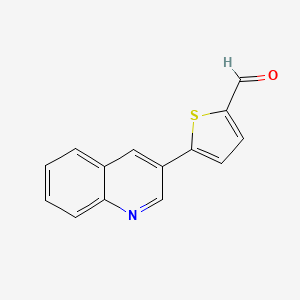

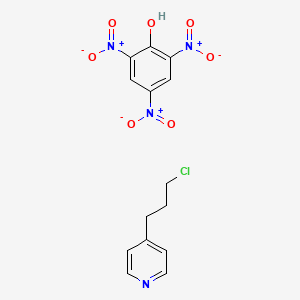
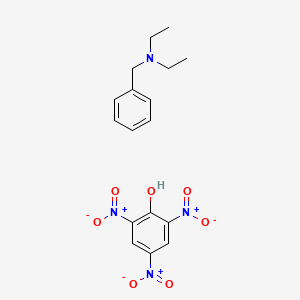
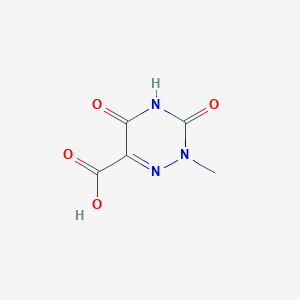
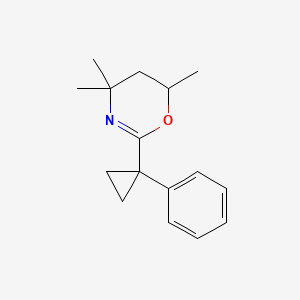
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
